molecular formula C15H26Cl2N2O2 B4852200 (3,4-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride

(3,4-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride

Cat. No. B4852200
M. Wt: 337.3 g/mol
InChI Key: YQLDBXJODALLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride, also known as DMBA, is a chemical compound that has been widely researched for its potential use in various scientific fields. It is a synthetic compound that is primarily used in laboratory experiments and research studies. The purpose of

Mechanism of Action

(3,4-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride acts as a selective agonist for the sigma-1 receptor, which is a membrane protein that is involved in various cellular processes, including calcium signaling, cell survival, and neurotransmitter release. (3,4-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride binds to the sigma-1 receptor with high affinity and activates downstream signaling pathways, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
(3,4-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride has been shown to have various biochemical and physiological effects, including modulation of calcium signaling, regulation of cell survival and apoptosis, and modulation of neurotransmitter release. It has also been shown to have neuroprotective effects and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3,4-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride in lab experiments is its high selectivity and affinity for the sigma-1 receptor, which allows for precise and specific targeting of this receptor. (3,4-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride is also relatively easy to synthesize and can be used as a starting material for the synthesis of other compounds. However, one limitation of using (3,4-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride is its potential toxicity and side effects, which can vary depending on the dose and duration of exposure.

Future Directions

There are several future directions for research on (3,4-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride, including the development of new ligands and probes for the sigma-1 receptor, the study of its potential therapeutic applications in various diseases, and the investigation of its mechanism of action and downstream signaling pathways. Further research is also needed to determine the optimal dose and duration of exposure to (3,4-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride in order to minimize potential toxicity and side effects.
In conclusion, (3,4-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride is a synthetic compound that has been extensively studied for its potential use in various scientific fields. Its high selectivity and affinity for the sigma-1 receptor make it a valuable tool compound for the study of various ligands and receptors. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

(3,4-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride has been extensively studied for its potential use in various scientific fields, including pharmacology, neuroscience, and medicinal chemistry. It has been used as a tool compound to study the structure-activity relationships of various ligands and receptors. (3,4-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride has also been used as a precursor for the synthesis of other compounds, such as radioligands and fluorescent probes.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.2ClH/c1-18-14-4-3-13(9-15(14)19-2)11-17-10-12-5-7-16-8-6-12;;/h3-4,9,12,16-17H,5-8,10-11H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLDBXJODALLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2CCNCC2)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethoxybenzyl)(piperidin-4-ylmethyl)amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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